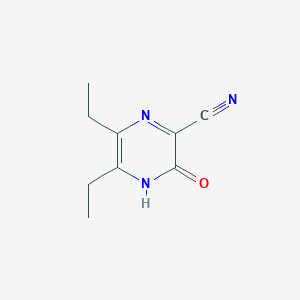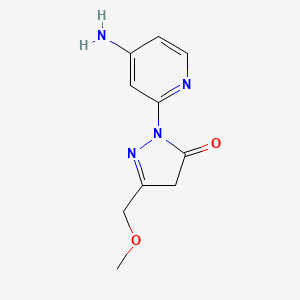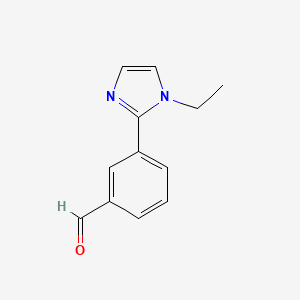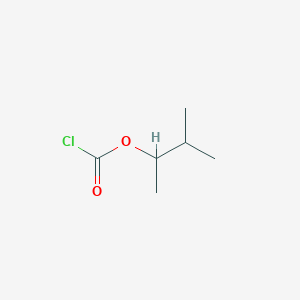
5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile: is a heterocyclic compound with the molecular formula C9H11N3O It is a derivative of pyrazine, characterized by the presence of two ethyl groups at positions 5 and 6, a keto group at position 3, and a nitrile group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted hydrazines with suitable carbonyl compounds, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with a hydroxyl group replacing the keto group.
Substitution: Amides or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in pharmaceutical research.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile
- 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
- 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Comparison: Compared to its similar compounds, 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile is unique due to the presence of ethyl groups at positions 5 and 6, which may influence its chemical reactivity and biological activity. The nitrile group also distinguishes it from carboxamide and carboxylic acid derivatives, potentially leading to different applications and properties.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6-diethyl-2-oxo-1H-pyrazine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-3-6-7(4-2)12-9(13)8(5-10)11-6/h3-4H2,1-2H3,(H,12,13) |
InChI Key |
JHDHAZRHIUAMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=O)N1)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13214929.png)



![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13214960.png)
![Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214962.png)
![1-[4-(4-Bromophenyl)phenyl]ethanol](/img/structure/B13214968.png)

